

Dose-response analysis to compare the potency of different p300 inhibitors.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lys-CoA-tat

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Unveiling Potency: A Comparative Dose-Response Analysis of p300 Inhibitors

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of various p300 inhibitors. The histone acetyltransferase p300 is a critical transcriptional coactivator implicated in a range of cellular processes, and its dysregulation is linked to numerous diseases, including cancer. This document summarizes key potency data, details the experimental protocols for dose-response analysis, and visualizes the intricate signaling network of p300.

Comparative Potency of p300 Inhibitors

The inhibitory potency of small molecules targeting p300 is a critical determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i) are key parameters used to quantify and compare the potency of these inhibitors. The following table provides a summary of reported potency values for several p300 inhibitors against the p300 histone acetyltransferase (HAT) domain. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.

Inhibitor	Target(s)	Potency (p300)	Assay Type	Reference
A-485	p300/CBP	IC50: 9.8 nM	TR-FRET	[1]
IC50: 0.06 μ M	HAT Assay	[2]		
C646	p300/CBP	Ki: 400 nM	Cell-free HAT assay	
CPI-1612	EP300/CBP	IC50: 8.1 nM	HAT Assay	[3]
iP300w	EP300/CREBBP	-	-	
GNE-049	CBP/p300	-	-	
GNE-781	CBP/p300	-	-	
I-CBP112	CBP/p300	-	-	
CPI-637	CBP/EP300	IC50: 0.051 μ M	TR-FRET	
NEO2734	p300/CBP, BET	IC50: <30 nM	-	

Experimental Protocols for Dose-Response Analysis

Accurate determination of inhibitor potency relies on robust and well-defined experimental protocols. Two common methods for assessing the dose-response of p300 inhibitors are the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and cellular assays measuring histone acetylation levels.

Biochemical TR-FRET Assay Protocol

This assay quantitatively measures the inhibition of p300's histone acetyltransferase activity in a biochemical setting.

- Reagents and Materials:
 - Recombinant human p300 enzyme (catalytic domain)
 - Biotinylated histone peptide substrate (e.g., Histone H3 or H4 peptide)
 - Acetyl-Coenzyme A (Acetyl-CoA)

- Europium-labeled anti-acetylated lysine antibody (Donor fluorophore)
- Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)
- Test compounds (p300 inhibitors) serially diluted in DMSO
- 384-well low-volume black plates
- Assay Procedure:
 - Add 2 μ L of serially diluted p300 inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
 - Prepare a master mix containing the p300 enzyme and the biotinylated histone peptide in assay buffer. Add 4 μ L of this mix to each well.
 - Initiate the enzymatic reaction by adding 4 μ L of Acetyl-CoA to each well.
 - Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
 - Stop the reaction by adding a detection mix containing the Europium-labeled antibody and the streptavidin-conjugated acceptor fluorophore in a suitable buffer.
 - Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding.
 - Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (acceptor).
- Data Analysis:
 - Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
 - Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
 - Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.

Cellular H3K27 Acetylation Immunofluorescence Assay Protocol

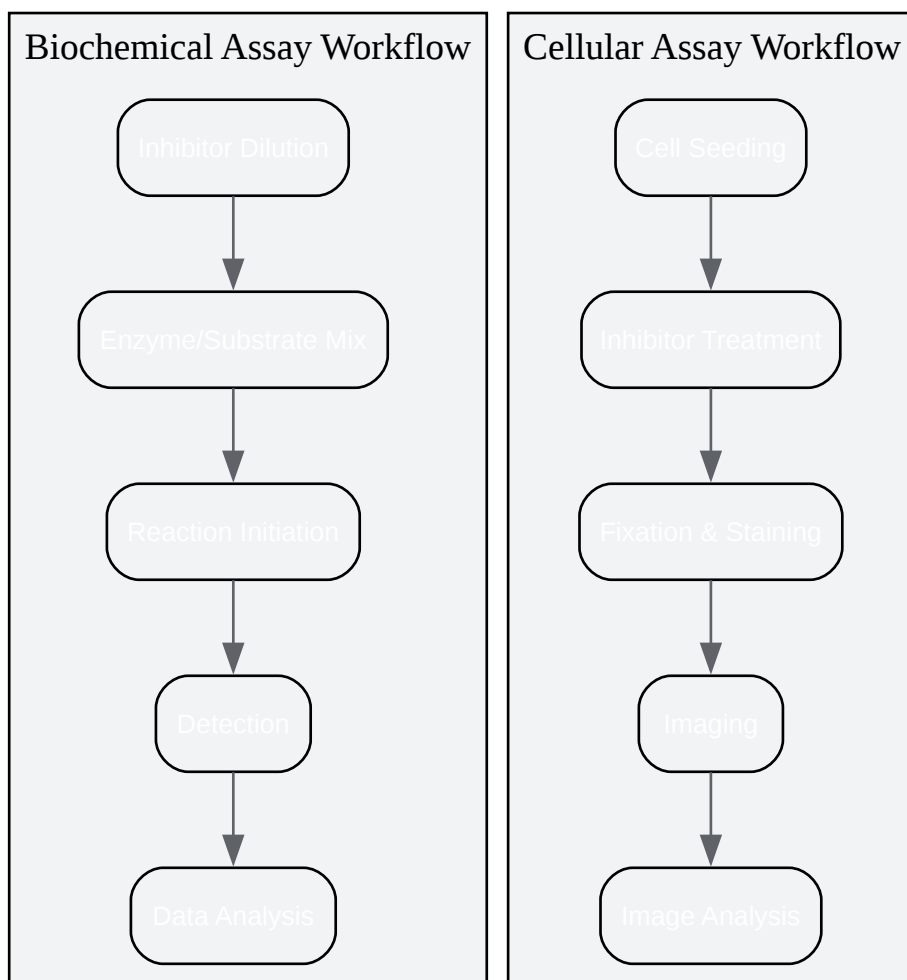
This cellular assay measures the ability of a p300 inhibitor to reduce the levels of histone H3 lysine 27 acetylation (H3K27ac), a key epigenetic mark deposited by p300.[\[4\]](#)

- Reagents and Materials:
 - Human cell line (e.g., HEK293T, HFF)
 - Cell culture medium and supplements
 - p300 inhibitors
 - Fixation solution (e.g., 4% paraformaldehyde)
 - Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
 - Blocking buffer (e.g., 5% BSA in PBS)
 - Primary antibody: anti-H3K27ac
 - Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
 - Nuclear counterstain (e.g., DAPI)
 - High-content imaging system
- Assay Procedure:
 - Seed cells in a 96-well imaging plate and allow them to adhere overnight.
 - Treat the cells with a serial dilution of the p300 inhibitor or DMSO for a specified duration (e.g., 24 hours).[\[5\]](#)
 - Fix the cells with 4% paraformaldehyde for 15 minutes.
 - Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

- Block non-specific antibody binding with 5% BSA for 1 hour.
- Incubate the cells with the primary anti-H3K27ac antibody overnight at 4°C.
- Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
- Counterstain the nuclei with DAPI.
- Acquire images using a high-content imaging system.
- Data Analysis:
 - Segment the images to identify individual nuclei based on the DAPI signal.
 - Measure the mean fluorescence intensity of the H3K27ac signal within each nucleus.
 - Normalize the H3K27ac intensity to the vehicle control (DMSO).
 - Plot the normalized intensity against the logarithm of the inhibitor concentration.
 - Fit the data to a dose-response curve to determine the EC50 value.

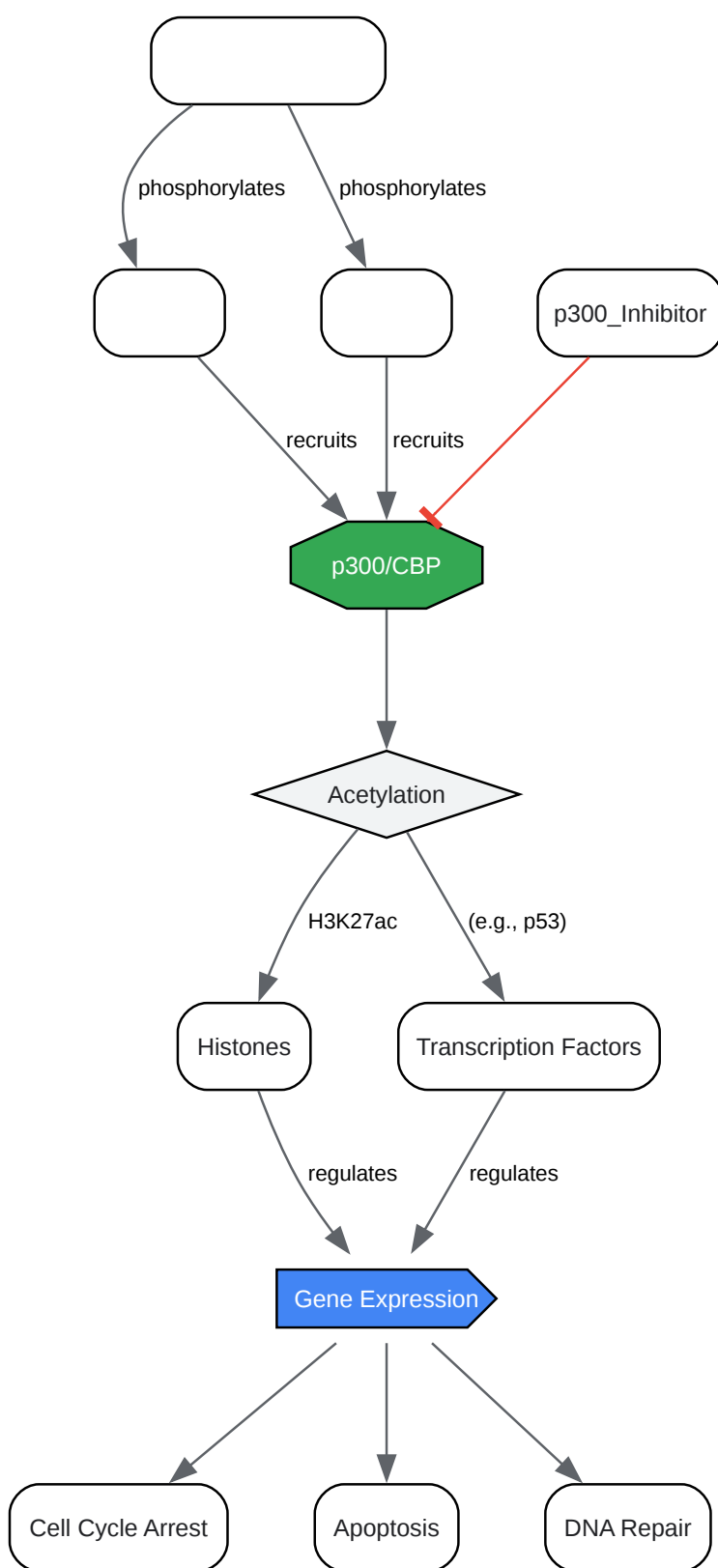
Visualizing the p300 Signaling Network

p300 functions as a central hub in various signaling pathways, primarily through its role as a transcriptional coactivator. It interacts with and acetylates numerous transcription factors, including p53 and CREB, thereby modulating the expression of genes involved in cell cycle control, DNA repair, and apoptosis.^{[6][7][8]} The following diagrams illustrate the general workflow for dose-response analysis and a simplified representation of the p300 signaling pathway.



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Caption: Experimental workflows for biochemical and cellular dose-response analysis.



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Caption: Simplified p300 signaling pathway and point of inhibition.

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- To cite this document: BenchChem. [Dose-response analysis to compare the potency of different p300 inhibitors.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15547634#dose-response-analysis-to-compare-the-potency-of-different-p300-inhibitors]

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